molecular formula C8H11Cl2NS B1410616 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride CAS No. 1823869-97-1

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride

Cat. No.: B1410616
CAS No.: 1823869-97-1
M. Wt: 224.15 g/mol
InChI Key: KRXWHIQGKPOTHV-UHFFFAOYSA-N
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Description

Significance of Pyridine Derivatives in Chemical Research

Pyridine derivatives constitute a cornerstone of modern heterocyclic chemistry due to their structural versatility and broad applicability. These compounds exhibit unique electronic properties arising from the nitrogen atom in the aromatic ring, which enables participation in hydrogen bonding, π-π stacking, and coordination chemistry. Their significance spans multiple domains:

  • Medicinal Chemistry : Pyridine scaffolds are integral to drugs targeting cancers, infections, and neurological disorders. For example, 3-cyanopyridine derivatives serve as precursors to antihypertensive agents, while methylthiopyridines contribute to antiviral drug development.
  • Agrochemicals : Substituted pyridines, such as chlorpyrifos, rely on methylthio- and chloromethyl-functionalized intermediates for insecticidal activity.
  • Materials Science : Pyridine-based ligands facilitate catalysis in polymer synthesis and metal-organic frameworks (MOFs).

The substitution pattern on the pyridine ring critically influences reactivity. Electron-withdrawing groups (e.g., chloromethyl) enhance electrophilicity, while sulfur-containing substituents (e.g., methylthio) improve chelation potential.

Table 1: Applications of Select Pyridine Derivatives

Derivative Application Key Reference
3-Cyanopyridine Niacin (Vitamin B3) synthesis
2-Methylthiopyridine Ligand for transition metal complexes
5-Ethyl-2-methylpyridine Solvent in pharmaceutical formulations

Historical Development of Methylthiopyridine Chemistry

The synthesis of methylthiopyridines emerged alongside advancements in pyridine chemistry during the mid-20th century. Early methods relied on nucleophilic substitution reactions, where pyridine derivatives reacted with methanethiol or methyl disulfides under acidic conditions. Key milestones include:

  • Chichibabin Synthesis (1924) : Enabled large-scale production of pyridine via condensation of aldehydes and ammonia, later adapted for methylthio-substituted variants.
  • Three-Component Reactions (2008) : Introduced efficient one-pot syntheses using bis(methylthio)acrolein, ketones, and ammonium acetate, achieving annulated pyridines with >70% yields.
  • Catalytic Advances : Zinc halides (e.g., ZnBr₂) improved regioselectivity in methylthio functionalization, reducing byproduct formation.

Industrial adoption accelerated in the 1980s, driven by demand for agrochemical intermediates. For instance, 5-methyl-2-(methylthio)pyridine became a precursor to herbicides, synthesized via Pd/C-catalyzed hydrogenation of chlorinated precursors.

Position of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine Hydrochloride in Heterocyclic Chemistry

This compound occupies a niche role as a multifunctional intermediate in heterocyclic synthesis. Its structure features three distinct substituents:

  • Chloromethyl Group (-CH₂Cl) : Serves as a leaving group, enabling nucleophilic displacement reactions to introduce amines, alkoxides, or thiols.
  • Methylthio Group (-SMe) : Enhances electron density at the 3-position, directing electrophilic substitution to the 4- and 6-positions.
  • Methyl Group (-Me) : Provides steric hindrance, moderating reaction kinetics in cyclization processes.

Table 2: Comparative Reactivity of Pyridine Substituents

Substituent Electronic Effect Common Reactions
Chloromethyl Electron-withdrawing SN2 displacements
Methylthio Electron-donating Metal coordination
Methyl Weakly donating Friedel-Crafts alkylation

The compound’s utility is exemplified in pharmaceutical synthesis:

  • Anticancer Agents : Reacts with purine analogs to form kinase inhibitors via Suzuki-Miyaura couplings.
  • Herbicides : Intermediate in the synthesis of 5-(1-methylthioethyl)-2-(trifluoromethyl)pyridine, a key component in crop protection agents.

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-3-methylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS.ClH/c1-6-3-8(11-2)7(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXWHIQGKPOTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation

Halogenation is a key step in synthesizing chloromethylpyridines. For example, 2-chloro-5-methylpyridine can be prepared by reacting 3-methylpyridine 1-oxide with phosphorus oxychloride in the presence of a basic nitrogen compound.

Alkylation and Thiolation

Alkylation and thiolation reactions are crucial for introducing methyl and methylthio groups, respectively. These reactions typically involve nucleophilic substitution or the use of organometallic reagents.

Challenges and Considerations

  • Selectivity : Achieving high selectivity for the desired substitution positions on the pyridine ring can be challenging.
  • Yield and Purity : Maximizing yield and purity requires careful control of reaction conditions and reagent ratios.
  • Safety and Cost : The use of hazardous reagents like thionyl chloride necessitates proper safety measures and cost-effective strategies.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: Applied in the production of agrochemicals and as a building block for various functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with three analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine HCl 2: ClCH₂; 5: CH₃; 3: SCH₃ C₈H₁₁Cl₂NS 224.15 High lipophilicity (due to SCH₃); reactive ClCH₂ group for alkylation
5-(Chloromethyl)-2-methoxypyridine HCl [] 5: ClCH₂; 2: OCH₃ C₇H₉Cl₂NO 194.06 Methoxy group enhances solubility; ClCH₂ at position 5 alters steric effects
3-Chloromethyl-5-iodopyridine HCl [] 3: ClCH₂; 5: I C₆H₆Cl₂IN 298.94 Iodo substituent increases steric bulk; potential for halogen bonding
4(5)-Methyl-5(4)-[(2-aminoethyl)-thiomethyl]-imidazole HCl [] Varied imidazole substituents C₇H₁₄ClN₃S 207.72 Imidazole core with thioether; competitive cytochrome P-450 inhibition
Key Observations:
  • Substituent Position : The chloromethyl group’s position (2 vs. 3 or 5) influences steric accessibility and reaction kinetics. For example, ClCH₂ at position 2 (target compound) may exhibit different alkylation patterns compared to position 5 () .
  • Halogen Differences : The iodo substituent in ’s compound introduces steric bulk and polarizability, which may favor halogen bonding interactions absent in chlorine-containing analogs .

Biological Activity

2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride, a pyridine derivative with the molecular formula C₈H₁₁ClN₁S, has garnered attention for its diverse biological activities. This compound features a chloromethyl group and a methylthio group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The compound acts primarily as an alkylating agent , capable of transferring alkyl groups to biological targets, particularly DNA. This process can lead to the formation of covalent bonds that disrupt DNA structure, thus interfering with replication and transcription processes. The resulting molecular effects may include significant DNA damage and potential cell death, highlighting its relevance in cancer therapy and antimicrobial applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent against various pathogens.
  • Cytotoxic Effects : Studies suggest it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further pharmacological research.
  • Enzyme Inhibition : It may interact with specific enzymes or receptors, influencing their activity and providing insights into its pharmacodynamics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
  • Cytotoxicity Assays : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it induces apoptosis in these cell lines, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
  • Interaction Studies : Binding assays revealed that the compound interacts with specific proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses to external stimuli .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-(Chloromethyl)pyridine hydrochlorideLacks methylthio groupLess reactive than the target compound
2-(Chloromethyl)-5-methylpyridineLacks methylthio groupDifferent biological activity profiles
2-Methyl-5-(methylthio)pyridineLacks chloromethyl groupPotentially less reactive than the target compound

This table illustrates how the presence of both chloromethyl and methylthio groups in this compound enhances its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride, and how do reaction conditions influence yield?

The synthesis of chloromethylpyridine derivatives typically involves chlorination or substitution reactions. For example, chloromethylation of pyridine derivatives can be achieved using formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under reflux . However, the methylthio group in this compound may require protection or selective activation to avoid undesired side reactions. Reaction optimization should focus on:

  • Catalyst selection : Lewis acids improve electrophilic substitution but may require inert atmospheres to prevent oxidation of the methylthio group.
  • Temperature control : Excessive heat can lead to decomposition; reflux conditions must be tightly monitored.
  • Byproduct management : Use HPLC or GC-MS to track intermediates and adjust stoichiometry .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the positions of the chloromethyl, methyl, and methylthio groups. For example, the methylthio group (S-CH₃) typically shows a singlet near δ 2.5 ppm in ¹H NMR .
  • HPLC with UV detection : Quantify purity (>98% is standard for research-grade material) and detect impurities like dechlorinated byproducts .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₈H₁₁Cl₂NS·HCl = 258.6 g/mol) and isotopic patterns for chlorine .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as chlorinated pyridines often cause irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors or fine particulates .
  • Spill management : Neutralize spills with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How do electronic effects of the methylthio group influence the reactivity of the chloromethyl moiety in nucleophilic substitutions?

The methylthio (-SMe) group is electron-donating via resonance, which may deactivate the pyridine ring toward electrophilic attacks but enhance leaving-group displacement at the chloromethyl site. For example:

  • Kinetic studies : Compare substitution rates with analogs lacking the methylthio group (e.g., 2-chloro-5-methylpyridine).
  • Mechanistic probes : Use DFT calculations to map charge distribution and predict regioselectivity in reactions with amines or thiols .

Q. How can researchers resolve contradictions in reported reaction yields for similar chloromethylpyridine derivatives?

Discrepancies often arise from:

  • Catalyst deactivation : Trace moisture in AlCl₃ can reduce efficacy; use molecular sieves or anhydrous conditions .
  • Isomer formation : Optimize solvent polarity (e.g., dichloromethane vs. DMF) to favor desired regioisomers. For instance, triethylamine in DCM reduced byproduct formation in a related chlorination reaction from 16% to <5% .
  • Validation : Reproduce results using multiple analytical methods (e.g., NMR and X-ray crystallography) .

Q. What strategies are effective in minimizing impurities during large-scale synthesis?

  • Process optimization : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., dimerization of chloromethyl groups) .
  • Purification techniques : Employ column chromatography with silica gel or reverse-phase HPLC for challenging separations (e.g., removing methylthio-oxidized sulfoxide impurities) .
  • In situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression in real time .

Q. How can computational methods aid in predicting the compound’s biological activity or degradation pathways?

  • Molecular docking : Screen against targets like enzymes or receptors (e.g., acetylcholine esterase) to hypothesize bioactivity, leveraging the chloromethyl group’s covalent binding potential .
  • Environmental fate modeling : Use EPI Suite or similar software to estimate biodegradation half-life and ecotoxicity, critical for lab waste management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-5-methyl-3-(methylthio)pyridine hydrochloride

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